molecular formula C10H10N4 B3025308 [2,2'-Bipyridine]-5,5'-diamine CAS No. 52382-48-6

[2,2'-Bipyridine]-5,5'-diamine

Cat. No.: B3025308
CAS No.: 52382-48-6
M. Wt: 186.21 g/mol
InChI Key: QEIRCDAYPQFYBI-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5,5’-diamine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with amino groups attached to the 5 and 5’ positions. This compound is significant in various fields due to its ability to form stable complexes with transition metals, making it useful in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5,5’-diamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Stille coupling, which involves the reaction of halogenated pyridines with organotin compounds in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-5,5’-diamine often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts is common, with reaction conditions optimized for temperature, pressure, and solvent choice to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: [2,2’-Bipyridine]-5,5’-diamine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .

Properties

IUPAC Name

6-(5-aminopyridin-2-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRCDAYPQFYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435899
Record name 5,5'-DIAMINO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52382-48-6
Record name 5,5'-DIAMINO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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